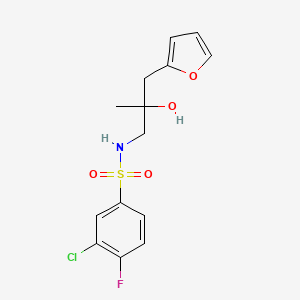
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structure. While the specific compound is not directly studied in the provided papers, similar compounds with thiazole moieties and substituted phenyl groups have been investigated, which can provide insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of related thiazole-containing compounds involves multi-step reactions that can include skeletal rearrangements and the use of various reagents to introduce different functional groups. For instance, the preparation of a Z-isomer of a thiadiazolyl compound, which is a side-chain of cephem antibiotics, was achieved through reactions involving aminoisoxazoles and alkoxycarbonyl isothiocyanates, followed by O-methylation . This suggests that the synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile could also involve complex reactions to properly place the substituents on the thiazole ring and to achieve the Z-configuration of the acrylonitrile moiety.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of a Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one compound . The crystal structure of such compounds is often characterized by intermolecular hydrogen bonds, which can influence the compound's stability and reactivity. Ab initio calculations and density functional theory (DFT) are also employed to predict and compare the molecular geometry with experimental data . These methods would be applicable to analyze the molecular structure of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile.
Chemical Reactions Analysis
Thiazole compounds can participate in various chemical reactions due to their reactive centers. The presence of acrylonitrile and methoxyphenyl groups in the compound suggests potential reactivity in nucleophilic addition reactions or through interactions with metal ions to form complexes. For example, a study on the spectral luminescent properties of a related oxadiazole compound and its zinc complex indicates that such molecules can coordinate with metals, which could alter their luminescent properties . This implies that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile might also form complexes with metals, potentially leading to applications in materials science or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be quite diverse, depending on their specific substituents. The luminescent properties of these compounds, as well as their solubility, melting points, and stability, can be influenced by the nature of the substituents and the overall molecular structure. The study of the spectral luminescent properties of an oxadiazole compound with a methoxyphenyl group revealed blue-violet luminescence, which suggests that the compound might also exhibit interesting optical properties .
Wissenschaftliche Forschungsanwendungen
Optical Limiting and Photonic Applications
Designed and synthesized thiophene dyes, including derivatives similar to the specified chemical structure, have demonstrated significant potential in optoelectronic devices for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These dyes exhibit nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for applications in photonic or optoelectronic devices. The nonlinear optical properties are attributed to a two-photon absorption process, with density functional theory (DFT) calculations revealing details about their molecular orbital distributions that contribute to their effective nonlinear absorption coefficients (Anandan et al., 2018).
Antimicrobial Applications
A novel methacrylic monomer containing thiazole groups, structurally related to the chemical , has been investigated for its antimicrobial properties. The chemical and structural characteristics of this monomer and its polymers have been shown to influence their antimicrobial activity against a variety of bacteria and yeasts. These materials could be used as antimicrobial coatings, potentially in applications requiring antimicrobial releasing properties in alkaline conditions (Cuervo-Rodríguez et al., 2019).
Anticancer Research
Acrylonitrile derivatives, including those with structural similarities to the specified chemical, have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) of these compounds have been explored, with certain derivatives showing significant potency. These studies contribute to the understanding of how molecular modifications can influence anticancer activity, potentially leading to the development of new therapeutic agents (Sa̧czewski et al., 2004).
Electroluminescent Device Properties
Research into the electroluminescent properties of Zn(II)-chelated complexes based on benzothiazole derivatives, which are structurally related to the specified compound, has shown promising results for the development of organic light-emitting diodes (OLEDs). These studies focus on the photophysical properties of the complexes, their application in multilayer electroluminescent devices, and their potential as electron-transporting materials, highlighting the versatility of thiazole-containing compounds in advanced electronic and photonic applications (Roh et al., 2009).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-8-10-16(11-9-15)19-14-25-21(23-19)18(13-22)12-17-6-4-5-7-20(17)24-2/h4-12,14H,3H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXBCREGXOXHC-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)
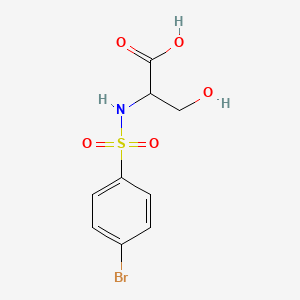

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
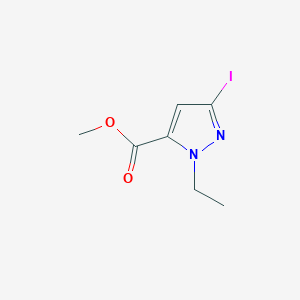
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
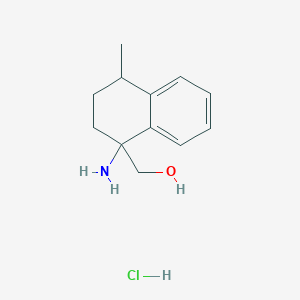
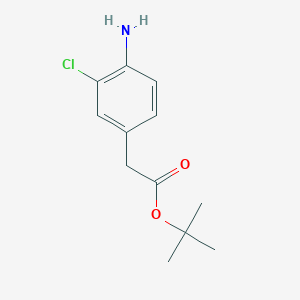

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
